1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate
Overview
Description
Scientific Research Applications
Carbocyanine Derivatives
- Research shows that compounds like 1,2,3,3-tetramethyl-3H-benzo[g]indolium are synthesized from trimethinecyanines, which are then converted into vinylene group-containing analogs by the action of benzoquinones. This study investigates the chromaticity of these dyes and their conformation and protonation route (Mayboroda et al., 2008).
Solid-State Oxidation
- The organic acid-base complex involving 1,1,3,3-tetramethylguanidinium 4-methylbenzenesulfonate was obtained from a corresponding complex through solid-state oxidation. This work compares the crystal structures of both complexes, focusing on their packing arrangements (Kaupang et al., 2013).
Synthesis of Substituted Indolines
- Dialkylphosphites and 1,3,3-trimethyl-2-methyleneindoline addition products were used to synthesize 1,2,3,3-tetramethyl-3H-indolium salts and their benzene ring-substituted derivatives (Tolmachev et al., 1993).
Peptide Synthesis
- The compound is used in peptide synthesis for amide-bond formation. A novel reaction of this compound with alcohols in the presence of a base leads to various synthesized compounds, expanding its utility in organic chemistry (Lakshman et al., 2014).
Nonlinear Optical Crystals
- The compound is relevant in the development of organic nonlinear optical crystals. It serves as an example of an acentric core structure in these crystals, which exhibit high macroscopic second-order optical nonlinearity (Lee et al., 2016).
Chemical Synthesis
- It has been used in chemical synthesis, specifically in the coupling reactions of arylalkynes and aldehydes, demonstrating its versatility in various organic reactions (Xu et al., 2004).
Biochemical Analysis
Biochemical Properties
1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a catalyst in organic synthesis reactions, facilitating the formation of complex molecules. It interacts with enzymes such as oxidoreductases and transferases, enhancing their catalytic activity. Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Furthermore, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as DNA, RNA, and proteins, influencing their structure and function. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can activate transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can enhance cellular function and promote tissue regeneration. At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without being harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its metabolism and detoxification. This compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as its chemical properties and the presence of binding partners .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is often found in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. It can also localize to the mitochondria, affecting cellular energy production and apoptosis. Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments .
Properties
IUPAC Name |
4-methylbenzenesulfonate;1,2,3,3-tetramethylbenzo[g]indol-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N.C7H8O3S/c1-11-16(2,3)14-10-9-12-7-5-6-8-13(12)15(14)17(11)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-10H,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWRUXUPGIRLBE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=C(C1(C)C)C=CC3=CC=CC=C32)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1078162-96-5 | |
Record name | 3H-Benz[g]indolium, 1,2,3,3-tetramethyl-, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1078162-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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